![molecular formula C9H14ClN3 B2863795 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1657033-41-4](/img/structure/B2863795.png)

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

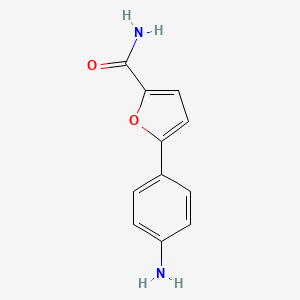

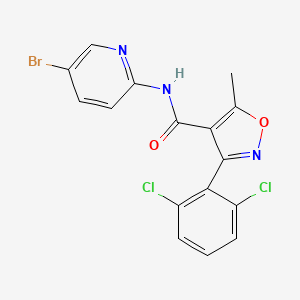

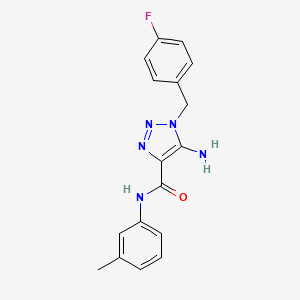

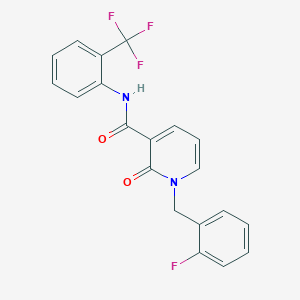

“3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” is a chemical compound with the molecular formula C9H14ClN3 . It is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family . These derivatives have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives involves a series of reactions . A new and straightforward route to synthesize these compounds involves the condensation of 5-aminopyrazole with various bielectrophilic moieties .Molecular Structure Analysis

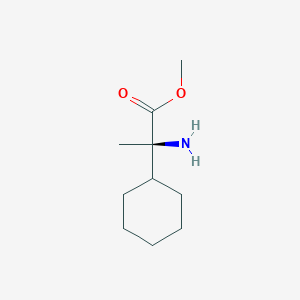

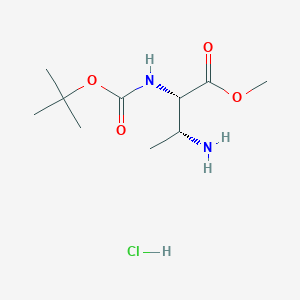

The molecular structure of “this compound” consists of a pyrazolo[4,3-c]pyridine core with a cyclopropyl group attached .Physical and Chemical Properties Analysis

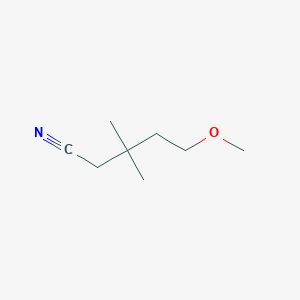

The physical and chemical properties of “this compound” include its molecular formula (C9H14ClN3) and molecular weight (199.68) .Scientific Research Applications

Synthesis and Structural Studies

Research has extensively explored the synthesis and structural analysis of pyrazolo[4,3-c]pyridine derivatives. For instance, studies have developed methods for converting ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various pyrazolo[4,3-c]pyridine derivatives, emphasizing the versatility of these compounds in synthetic organic chemistry (Harb et al., 1989). Additionally, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines have been synthesized, showcasing the potential of pyrazolo[4,3-c]pyridine derivatives in forming supramolecular structures through metal-mediated self-assembly (Kong et al., 2012).

Biomedical Applications

The biomedical applications of pyrazolo[4,3-c]pyridine derivatives have been a focus of several studies, highlighting their potential as therapeutic agents. Research has identified these compounds as potential anticancer agents, with specific derivatives showing significant antitumor activity and acting as mitotic inhibitors (Temple et al., 1987). Moreover, a comprehensive review on 1H-pyrazolo[3,4-b]pyridines has discussed their diverse biomedical applications, including their roles in drug development and as targets for various therapeutic interventions (Donaire-Arias et al., 2022).

Material Science Applications

In material science, the functionalization of pyrazolo[4,3-c]pyridine derivatives has been explored to modify their physical and chemical properties. For example, the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands have demonstrated the potential for color tuning in light-emitting devices, highlighting the adaptability of pyrazolo[4,3-c]pyridine derivatives in developing advanced materials (Stagni et al., 2008).

Future Directions

Properties

IUPAC Name |

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPQKQOYKUKEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC3=C2CNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)

![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)

![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)

![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)